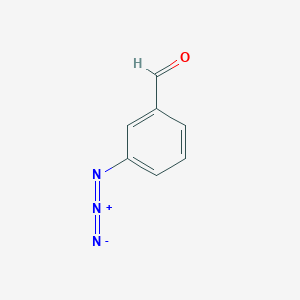

3-Azidobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azidobenzaldehyde is a chemical compound with the molecular formula C7H5N3O . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, a copper-catalyzed cyclization of o-azidobenzaldehyde and nitro-olefins was developed . Another study reported a novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various analytical techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For example, it has been used in the synthesis of quinazoline-3-oxides via a Pd (ii) catalyzed azide–isocyanide coupling/cyclocondensation reaction . Another study reported the use of this compound in the synthesis of 1,2,3-triazolobenzodiazepinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. These properties include color, density, hardness, and melting and boiling points .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-Azidobenzaldehyde is extensively used in the synthesis of various heterocyclic compounds. For instance, it is utilized in the synthesis of triazolo-fused benzoxazepines and benzoxazepinones through Passerini reactions followed by 1,3-dipolar cycloadditions, providing efficient and combinatorial routes to these heterocycles (De Moliner et al., 2014). Additionally, this compound is employed in synthesizing novel fused 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine derivatives via a four-component Ugi–Smiles-type reaction (Saeedi et al., 2013).

Development of Pharmacologically Active Compounds

The compound has been used to create pharmacologically active molecules. A notable example is the synthesis of quinazoline-3-oxides via a Pd(ii) catalyzed azide-isocyanide coupling/cyclocondensation reaction, showcasing its potential in medicinal chemistry (Pathare et al., 2019). Furthermore, it is involved in the synthesis of 4-thiocarbamoyltetrazolo-[1,5-a]quinolines through tandem Knoevenagel condensation and intramolecular cycloaddition reactions (Filimonov et al., 2016).

Agricultural Applications

In agriculture, this compound has been used in the development of controlled-release pesticide systems. A study showed its use in forming shell cross-linked nanocapsules for encapsulating and releasing hydrophilic pesticides in a controlled manner (Sun et al., 2014).

Chemical Synthesis and Functionalization

Its role in chemical synthesis is not limited to medicinal applications. For example, it is involved in the preparation of novel macrocycle and cryptand containing the 1,1′-disubstituted ferrocene unit, indicating its versatility in synthetic organic chemistry (Tárraga et al., 2000).

Synthesis of Azido-Substituted Compounds

This compound is also crucial in the synthesis of azido-substituted benzaldehydes, providing simplified access to these valuable building blocks compared to more common sequences reported in literature (Kafle et al., 2020).

Wirkmechanismus

Target of Action

It is known to participate in chemical reactions as a reagent, particularly in the synthesis of quinazoline-3-oxides .

Mode of Action

3-Azidobenzaldehyde interacts with its targets through chemical reactions. For instance, it is involved in a palladium-catalyzed three-component reaction with isocyanide and hydroxylamine hydrochloride . This reaction involves the concatenation of azide–isocyanide denitrogenative coupling .

Biochemical Pathways

It is known to participate in the synthesis of quinazoline-3-oxides , which are involved in various biochemical pathways.

Result of Action

The result of this compound’s action is the formation of new compounds. For example, it is used in the synthesis of quinazoline-3-oxides . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the palladium-catalyzed three-component reaction involving this compound is sensitive to reaction conditions such as temperature and the presence of other reagents .

Safety and Hazards

Azides, including 3-Azidobenzaldehyde, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

Zukünftige Richtungen

Future research on 3-Azidobenzaldehyde could focus on developing new synthetic methods and exploring its potential applications in various fields. For example, a recent study highlighted 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives . Another study discussed nucleophilic transformations of azido-containing carbonyl compounds .

Eigenschaften

IUPAC Name |

3-azidobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJDGRYGBYCWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)

![2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2610685.png)